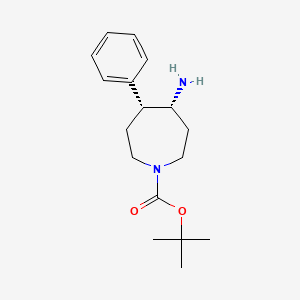

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate, commonly known as Boc-4-amino-5-phenylazepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chiral Applications

A foundational aspect of research on tert-butyl derivatives focuses on their synthesis and application as chiral auxiliaries or building blocks in the creation of complex molecules. For example, the synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been explored for dipeptide synthesis and the preparation of enantiomerically pure compounds, demonstrating the utility of tert-butyl derivatives in stereochemical control during synthesis Studer, A., Hintermann, T., & Seebach, D. (1995).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the chemical structure , serve as versatile intermediates in synthetic organic chemistry. Their utility extends to nucleophilic substitutions and radical reactions, allowing for significant modifications to the aromatic core or carbonyl unit, leading to the creation of novel azocarboxamides and facilitating aromatic substitutions under mild conditions Jasch, H., Höfling, S. B., & Heinrich, M. (2012).

Advanced Organic Syntheses

Research also delves into the synthesis of complex organic molecules, such as cryptophycin-24 (Arenastatin A), which involves tert-butyl derivatives as key intermediates. These methodologies highlight the compound's role in constructing molecules with potential anticancer properties, showcasing the versatility of tert-butyl derivatives in facilitating intricate synthetic pathways Eggen, M., Mossman, C., & Buck, S. (2000).

Analytical Chemistry Applications

In analytical chemistry, tert-butyl derivatives are employed for the profiling and quantification of biomolecules, as seen in the gas-chromatographic profiling method for determining catecholamine metabolites. This illustrates the compound's utility in diagnostic and pharmacokinetic studies, further underscoring the chemical's significance beyond synthesis Muskiet, F., Stratingh, M. C., & Wolthers, B. G. (1981).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the exploration of functionalized amino acid derivatives, including those related to tert-butyl structures, underscores the potential of these compounds in the design of new anticancer agents. Such studies highlight the application of tert-butyl derivatives in developing pharmacophores with cytotoxic activities against cancer cell lines Kumar, V., Mudgal, M. M., & Rani, N. (2009).

Eigenschaften

IUPAC Name |

tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWHYSSQCWEGCN-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)

![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)